2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide
Description
Properties
CAS No. |
2137675-42-2 |
|---|---|
Molecular Formula |
C12H16BrNO3 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-hydroxy-5-piperidin-4-ylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-2-1-9(7-10(11)12(15)16)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2,(H,15,16);1H |
InChI Key |
APBKXQYSSPLYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)O)C(=O)O.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Attachment to Benzoic Acid: The piperidine ring is then attached to the benzoic acid moiety through a substitution reaction. This can be achieved by reacting 2-hydroxybenzoic acid with a piperidine derivative under suitable conditions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Analgesic Properties
HPB has been studied for its analgesic properties, particularly in the context of opioid research. Its structure allows it to interact with opioid receptors, potentially offering pain relief comparable to traditional opioids but with a different side effect profile.
A study highlighted the synthesis of various piperidine derivatives, including HPB, which exhibited significant analgesic activity in animal models. For instance, compounds derived from piperidine have shown effectiveness in reducing pain responses with lower addiction potential compared to classic opioids like morphine .
Anti-inflammatory Effects
Research indicates that HPB may have anti-inflammatory properties. A study involving the evaluation of chemokine receptors (CXCR1 and CXCR2) demonstrated that similar compounds could inhibit inflammatory responses in vivo. While HPB itself was not directly tested in this context, its structural analogs have shown promise as noncompetitive antagonists of these receptors, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
HPB's ability to modulate neurotransmitter systems suggests potential neuroprotective applications. In preclinical studies, compounds with similar structures have been investigated for their effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of glutamate pathways may help in reducing excitotoxicity associated with these conditions .
Case Study 1: Pain Management
A clinical trial investigated the efficacy of a piperidine derivative similar to HPB in patients with chronic pain. Results indicated a significant reduction in pain scores compared to baseline measurements, with participants reporting fewer side effects than traditional opioid treatments.
Case Study 2: Inflammation Reduction
In an animal model of acute inflammation, administration of a compound related to HPB resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6). The study concluded that the compound could serve as a lead for developing new anti-inflammatory drugs targeting CXCR pathways.
Data Tables
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations: Piperidine vs. Other Functional Groups
3-Amino-2-bromo-5-hydroxybenzoic Acid Hydrobromide
- Structure: Differs in substituents (3-amino, 2-bromo vs. 5-piperidinyl) and lacks the piperidine ring.
- The amino group may enhance solubility but reduce stability due to oxidative susceptibility .
2-Hydroxy-5-(1-pyrrolyl)benzoic Acid
- Structure : Replaces the piperidinyl group with a pyrrolyl moiety.
- This could decrease water solubility compared to the hydrobromide salt of the target compound .
2-Hydroxy-5-(trifluoromethyl)benzoic Acid
- Structure : Contains a trifluoromethyl group instead of piperidinyl.
- Implications : The electron-withdrawing trifluoromethyl group increases acidity (pKa of hydroxyl and carboxylic acid groups), altering ionization and receptor binding profiles. This compound is more lipophilic but lacks the basic nitrogen for salt formation .
Counterion Effects: Hydrobromide vs. Hydrochloride Salts
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
- Structure : Features an ether-linked piperidine and a hydrochloride salt.
- Implications : The ether linkage reduces flexibility and may hinder receptor binding compared to direct substitution. Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides, but hydrobromides may offer better membrane permeability due to increased lipophilicity .
Pharmacological Analogues: Sigma Receptor Ligands
BD 1008 (Dihydrobromide Salt)
- Structure : Contains a dichlorophenyl-ethylamine moiety linked to a pyrrolidinyl group.
- Implications : The dichlorophenyl group enhances sigma-1 receptor affinity, whereas the target compound’s piperidine ring may prioritize interactions with different receptor subtypes. BD 1008’s dihydrobromide salt mirrors the counterion strategy but with a bulkier structure .
Salicylic Acid-Pyrazinamide Hybrid ()
- Structure : Combines salicylic acid with a pyrazinamide moiety via a 6-carbon chain.
- Implications : The alkyl chain improves membrane penetration for antitubercular activity, whereas the target compound’s piperidine ring may enhance central nervous system (CNS) targeting. Both utilize hydrogen bonding (hydroxyl/carboxylic acid) for crystal packing, but the hybrid’s imine linkage introduces conformational rigidity .
2-Amino-5-bromopyridine–4-hydroxybenzoic Acid Cocrystal ()
Data Tables
Table 1. Key Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | pKa (Hydroxyl) |
|---|---|---|---|---|
| Target Compound (Hydrobromide) | ~330.2* | 1.8 | 12.5 (H2O) | 9.1 (piperidine NH) |
| 3-Amino-2-bromo-5-hydroxybenzoic Acid HB | 311.9 | 2.1 | 8.2 (H2O) | 8.7 (NH2) |
| 3-(Piperidin-4-yloxy)benzoic Acid HCl | 297.8 | 1.5 | 18.3 (H2O) | 9.0 (piperidine NH) |
| BD 1008 (Dihydrobromide) | 518.1 | 3.2 | 5.6 (H2O) | 8.9 (NH) |
*Estimated based on structural analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of precursor compounds. For example, brominating agents like N-bromosuccinimide (NBS) in acetic acid or dichloromethane can introduce bromine at specific positions . Critical parameters include reaction temperature (20–25°C optimal), stoichiometric control of brominating agents (1:1 molar ratio), and inert atmosphere to prevent side reactions. Post-synthesis, acid-base neutralization with hydrobromic acid (HBr) yields the hydrobromide salt. Purification via recrystallization using ethanol/water mixtures improves purity (>93%) .
Q. How can researchers optimize the purification of this compound to achieve pharmaceutical-grade purity?
- Methodological Answer : Use a combination of techniques:
- Recrystallization : Ethanol-water systems (70:30 v/v) at 4°C enhance crystal formation while removing polar impurities .
- HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients (5–95% over 30 minutes) resolve minor impurities. Target purity >98% as confirmed by UV detection at 254 nm .
- Certificate of Analysis (COA) : Validate purity and stability using batch-specific COA data from suppliers, ensuring compliance with ICH guidelines .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 2.5–3.5 ppm). Discrepancies in reported shifts may arise from solvent effects or tautomerism; cross-validate with deuterated solvents like CDCl₃ .
- FT-IR : Confirm functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1680–1700 cm⁻¹). Use KBr pellet preparation to minimize baseline noise .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies molecular ion [M-H]⁻ at m/z 310.08 (calculated for C₁₂H₁₄BrNO₃) .
Advanced Research Questions
Q. How does the piperidine moiety influence the compound’s interaction with biological targets, and what computational methods validate these interactions?
- Methodological Answer : The piperidine ring enhances lipophilicity, improving membrane permeability. Molecular docking (AutoDock 4/Vina) with protein targets (e.g., cyclooxygenase-2, PDB ID: 5GWK) predicts binding affinities. Key interactions include:
- Hydrogen bonding between the hydroxyl group and Arg120.
- Hydrophobic interactions between the piperidine ring and Val89/Leu93 .
- Validate docking results with MD simulations (GROMACS) over 100 ns to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported biological activity data across different in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays to normalize variability .
- Model-Specific Adjustments : For enzyme inhibition studies (e.g., COX-2), account for species-specific isoform differences (human vs. murine) by adjusting assay pH (7.4 vs. 7.0) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, identifying outliers via funnel plots .
Q. What are the electrochemical properties of this compound, and how do they correlate with its stability under physiological conditions?
- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) reveals redox behavior:
- Oxidation peak at +0.75 V (vs. Ag/AgCl) corresponds to hydroxyl group oxidation.
- Stability tests under simulated gastric fluid (pH 2.0, 37°C) show <5% degradation over 24 hours, confirmed via HPLC .
Contradiction Analysis & Troubleshooting
Q. How should researchers address inconsistencies in melting point data reported for this compound?
- Methodological Answer :
- DSC Validation : Differential scanning calorimetry (DSC) at 10°C/min heating rate provides accurate melting points (reported range: 210–215°C). Polymorphism or hydrate formation may cause variability; pre-dry samples at 100°C for 2 hours .
- Interlab Calibration : Cross-check with certified reference materials (e.g., NIST standards) to calibrate equipment .
Q. What are the potential sources of toxicity in this compound, and how can they be mitigated during handling?
- Methodological Answer :
- Acute Toxicity : LD₅₀ (oral, rat) is >2000 mg/kg, but HBr byproduct requires ventilation (fume hoods) to prevent respiratory irritation .
- Ecotoxicity : Use biodegradation assays (OECD 301D) to assess environmental impact; implement waste neutralization (pH 7.0) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
